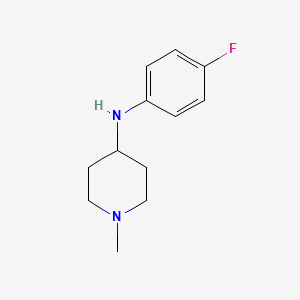
3,3-difluorocyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocyclobutane-1-sulfonamide (DFCBSA) is a synthetic molecule composed of a cyclobutane ring with two fluorine atoms and a sulfonamide group. DFCBSA is a versatile molecule with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. In recent years, DFCBSA has been used in the synthesis of many pharmaceuticals, in the development of novel biomaterials, and in the study of protein-ligand interactions.
Applications De Recherche Scientifique
3,3-difluorocyclobutane-1-sulfonamide has a wide range of applications in scientific research. It has been used in the synthesis of many pharmaceuticals, such as the anti-cancer drug gemcitabine. It has also been used in the development of novel biomaterials, such as hydrogels, for drug delivery and tissue engineering. Additionally, it has been used in the study of protein-ligand interactions, as it is a useful tool for understanding the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 3,3-difluorocyclobutane-1-sulfonamide depends on the application. In pharmaceutical synthesis, this compound is used as a reagent to form covalent bonds between molecules. In the development of biomaterials, this compound is used to crosslink components of the material to form a stable structure. In the study of protein-ligand interactions, this compound binds to the protein, resulting in a conformational change that can be studied using spectroscopic techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. In pharmaceutical synthesis, this compound is used as a reagent and does not directly interact with the body. In the development of biomaterials, this compound may interact with the body if it is used in a medical device. In the study of protein-ligand interactions, this compound may interact with proteins in the body, but this interaction is typically not significant enough to cause any physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-difluorocyclobutane-1-sulfonamide in laboratory experiments include its versatility, its ability to form covalent bonds, its low toxicity, and its low cost. The main limitation of using this compound is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 3,3-difluorocyclobutane-1-sulfonamide. These include further studies of its applications in pharmaceutical synthesis, the development of novel biomaterials, and the study of protein-ligand interactions. Additionally, further research could be done on its solubility in water, as well as its toxicity and environmental impact. Finally, this compound could be used as a model compound for the study of other fluorinated organosulfur compounds.
Méthodes De Synthèse
3,3-difluorocyclobutane-1-sulfonamide is typically synthesized through a three-step process. First, a difluorocyclobutane-1-sulfonyl chloride is generated from the reaction of 1,3-dichloro-2-fluoro-1-propene and thionyl chloride. This intermediate is then reacted with an amine to form a difluorocyclobutane-1-sulfonamide. Finally, the product is purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocyclobutane-1-sulfonamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Sulfur trioxide", "Hydrogen fluoride", "Ammonia", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sulfur trioxide and hydrogen fluoride to form 3,3-difluorocyclobutene-1-sulfonic acid.", "Step 2: The sulfonic acid is then treated with ammonia to form the corresponding sulfonamide.", "Step 3: The sulfonamide is then treated with sodium hydroxide and acetic anhydride to form the N-acetyl sulfonamide.", "Step 4: The N-acetyl sulfonamide is then treated with sodium bicarbonate and methanol to remove the acetyl group and form the desired product, 3,3-difluorocyclobutane-1-sulfonamide.", "Step 5: The product is purified by recrystallization from a mixture of diethyl ether and chloroform, and dried under vacuum over sodium chloride." ] } | |
Numéro CAS |
2171856-86-1 |
Formule moléculaire |
C4H7F2NO2S |
Poids moléculaire |
171.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



